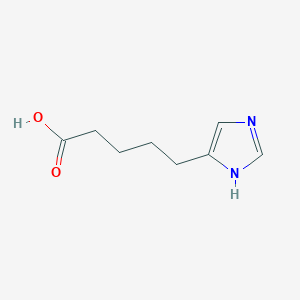

5-(1H-Imidazol-4-yl)pentanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(1H-imidazol-5-yl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c11-8(12)4-2-1-3-7-5-9-6-10-7/h5-6H,1-4H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AARXMLGCTGYZTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40340538 | |

| Record name | 1H-IMIDAZOLE-5-PENTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959032-57-6 | |

| Record name | 1H-IMIDAZOLE-5-PENTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-(1H-Imidazol-4-yl)pentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(1H-Imidazol-4-yl)pentanoic acid is a heterocyclic carboxylic acid of interest in medicinal chemistry and drug development due to its structural similarity to endogenous compounds and known pharmacophores. This technical guide provides a comprehensive overview of its chemical properties, potential biological activities, and methodologies for its study. While detailed experimental data for this specific molecule is limited in publicly available literature, this document compiles the existing information and provides context based on closely related analogs.

Chemical and Physical Properties

Quantitative data for this compound is sparse. The most reliably reported data is for its hydrochloride salt. The properties of the free acid and its isomers are included for comparison.

| Property | This compound hydrochloride | 5-(1H-imidazol-1-yl)pentanoic acid | 5-(1H-imidazol-2-yl)pentanoic acid |

| CAS Number | 1297344-72-9[1] | 68887-65-0 | Not Available |

| Molecular Formula | C₈H₁₃ClN₂O₂ | C₈H₁₂N₂O₂ | C₈H₁₂N₂O₂ |

| Molecular Weight | 204.65 g/mol | 168.19 g/mol | 168.19 g/mol |

| Melting Point | 173-174 °C[1] | 173-174 °C (as hydrochloride salt) | Not Available |

| Appearance | Powder[1] | Colorless needles (crystallized from ethanol-water) | Not Available |

| Storage Temperature | Room Temperature[1] | Not Available | Not Available |

Synthesis and Characterization

Hypothetical Experimental Protocol: Synthesis

-

Protection of Imidazole: The 1H-imidazole nitrogen of 4-bromo-1H-imidazole is protected, for example, with a trityl or tosyl group, to prevent N-alkylation.

-

Grignard Formation: The protected 4-bromo-1H-imidazole is converted to a Grignard reagent by reacting with magnesium turnings in an anhydrous ether solvent like THF.

-

Alkylation: The Grignard reagent is then reacted with a suitable electrophile, such as ethyl 5-bromopentanoate, in an SN2 reaction to form the carbon-carbon bond.

-

Deprotection and Hydrolysis: The protecting group is removed under appropriate conditions (e.g., acid for trityl). The ester is then hydrolyzed to the carboxylic acid, typically using aqueous base followed by acidic workup.

-

Purification: The final product would be purified by recrystallization or column chromatography.

Characterization Techniques

Standard analytical techniques would be employed to confirm the structure and purity of the synthesized compound:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups such as the carboxylic acid and imidazole ring.

-

Elemental Analysis: To determine the elemental composition.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are not prominent in the literature. However, its structural features suggest potential interactions with biological targets, particularly those related to histamine metabolism and signaling.

Histamine Metabolism

This compound is a longer-chain homolog of imidazole-4-acetic acid, a key metabolite of histamine. Histamine is metabolized by diamine oxidase to imidazoleacetaldehyde, which is then oxidized to imidazole-4-acetic acid. This metabolic relationship suggests that this compound could potentially interact with enzymes involved in histamine degradation or act as a mimic of histamine metabolites.

Histamine H3 Receptor Antagonism

The imidazole ring is a key pharmacophore for ligands of histamine receptors. In particular, many antagonists of the histamine H3 receptor, an autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system, feature an imidazole core connected to a lipophilic side chain. Given its structure, this compound could be investigated as a potential histamine H3 receptor antagonist. Antagonism of this receptor is a therapeutic strategy being explored for cognitive disorders and other neurological conditions.

Conclusion

This compound represents a molecule of interest for further investigation, particularly in the context of neuropharmacology and metabolic studies. The current body of knowledge is limited, and further research is required to fully elucidate its chemical properties, develop robust synthetic methods, and characterize its biological activity. The information provided in this guide serves as a foundation for researchers to design and conduct such studies.

References

Synthesis of 5-(1H-Imidazol-4-yl)pentanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a proposed synthetic pathway for 5-(1H-Imidazol-4-yl)pentanoic acid, a molecule of interest for researchers in medicinal chemistry and drug development. Due to the absence of a direct, established synthesis in the current literature, this guide outlines a rational, multi-step approach based on well-established organic chemistry transformations. The proposed route starts from commercially available 4-bromo-1H-imidazole and constructs the pentanoic acid side chain through a series of robust and well-documented reactions.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a four-step sequence involving protection of the imidazole nitrogen, Sonogashira coupling to introduce the carbon framework of the side chain, hydrogenation to saturate the alkyne, and a final oxidation to furnish the carboxylic acid.

Caption: Proposed synthetic route for this compound.

Experimental Protocols

The following are detailed experimental protocols for each step of the proposed synthesis. These are based on analogous transformations found in the chemical literature and may require optimization for the specific substrates.

Step 1: Protection of 4-Bromo-1H-imidazole

-

Reaction: 4-Bromo-1H-imidazole is protected with a tosyl group to prevent side reactions at the imidazole nitrogen in subsequent steps.

-

Procedure: To a solution of 4-bromo-1H-imidazole (1.0 eq) in pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with saturated aqueous copper sulfate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Sonogashira Coupling

-

Reaction: The protected N-tosyl-4-bromo-1H-imidazole is coupled with pent-4-yn-1-ol to introduce the five-carbon side chain. The Sonogashira reaction is a reliable method for forming carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp2-hybridized carbons of aryl or vinyl halides.

-

Procedure: To a solution of N-tosyl-4-bromo-1H-imidazole (1.0 eq) and pent-4-yn-1-ol (1.2 eq) in triethylamine, add bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) and copper(I) iodide (0.1 eq). The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by TLC. After completion, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated aqueous ammonium chloride solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Step 3: Catalytic Hydrogenation

-

Reaction: The alkyne functionality in the side chain is reduced to an alkane using catalytic hydrogenation.

-

Procedure: Dissolve 5-(1-Tosyl-1H-imidazol-4-yl)pent-4-yn-1-ol (1.0 eq) in ethanol or ethyl acetate. Add palladium on carbon (10% w/w, 0.05 eq) to the solution. The mixture is stirred under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC or ¹H NMR). Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent. The filtrate is concentrated under reduced pressure to yield the crude product, which can be used in the next step without further purification if sufficiently pure.

Step 4: Oxidation and Deprotection

-

Reaction: The terminal alcohol is oxidized to a carboxylic acid using Jones reagent. The tosyl protecting group can be removed under acidic or reductive conditions. In this proposed one-pot sequence, the acidic conditions of the Jones oxidation may also facilitate the deprotection of the N-tosyl group. If not, a separate deprotection step will be required.

-

Procedure (Oxidation): Dissolve 5-(1-Tosyl-1H-imidazol-4-yl)pentan-1-ol (1.0 eq) in acetone and cool the solution to 0 °C. Add Jones reagent (a solution of chromium trioxide in sulfuric acid and water) dropwise until the orange color of the reagent persists. Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by adding isopropanol until the orange color disappears. The mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Procedure (Deprotection, if necessary): If the tosyl group is not removed during the oxidation, the crude product can be treated with a deprotecting agent. For example, refluxing with a mixture of trifluoroacetic acid and thioanisole can be effective for N-tosyl imidazole deprotection. Alternatively, reductive conditions such as magnesium in methanol can be employed.

Quantitative Data Summary

The following table summarizes expected yields and key reaction parameters based on literature precedents for similar transformations. These values should be considered as starting points for optimization.

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |

| 1 | Tosyl Protection | 4-Bromo-1H-imidazole | Tosyl Chloride, Pyridine | Pyridine | 0 to RT | 12-16 | 85-95 |

| 2 | Sonogashira Coupling | N-Tosyl-4-bromo-1H-imidazole | Pent-4-yn-1-ol, Pd(PPh₃)₂Cl₂, CuI, Et₃N | Triethylamine | RT | 12-24 | 70-85 |

| 3 | Hydrogenation | 5-(1-Tosyl-1H-imidazol-4-yl)pent-4-yn-1-ol | H₂, 10% Pd/C | Ethanol | RT | 2-6 | >95 |

| 4 | Oxidation & Deprotection | 5-(1-Tosyl-1H-imidazol-4-yl)pentan-1-ol | Jones Reagent | Acetone | 0 to RT | 3-6 | 60-80 |

Experimental Workflow Visualization

The overall workflow for the synthesis and purification of this compound is depicted below.

Caption: General workflow for the synthesis and purification of the target compound.

This technical guide provides a comprehensive, albeit theoretical, pathway for the synthesis of this compound. Researchers and drug development professionals can use this information as a foundation for their synthetic efforts, with the understanding that optimization of each step will be crucial for achieving high yields and purity of the final compound. Standard laboratory safety procedures should be followed for all experimental work.

An In-depth Technical Guide to 5-(1H-Imidazol-1-yl)pentanoic Acid

A Note on the Target Compound: Initial searches for "5-(1H-Imidazol-4-yl)pentanoic acid" and its hydrochloride salt (CAS Number: 1297344-72-9) yielded limited publicly available data, insufficient to generate a comprehensive technical guide covering synthesis, experimental protocols, and biological activity. In contrast, the isomeric compound, 5-(1H-Imidazol-1-yl)pentanoic acid (CAS Number: 68887-65-0), is a well-documented and commercially available substance. This guide will, therefore, focus on this readily accessible and researched isomer to provide a thorough technical overview for researchers, scientists, and drug development professionals.

Core Compound Identification and Properties

5-(1H-Imidazol-1-yl)pentanoic acid is a chemical compound featuring an imidazole ring linked via a nitrogen atom to a five-carbon pentanoic acid chain. This structure imparts both hydrophilic (carboxylic acid) and weakly basic (imidazole) characteristics, making it a versatile building block in medicinal chemistry and materials science.

| Property | Value | Reference |

| CAS Number | 68887-65-0 | [1] |

| Molecular Formula | C₈H₁₂N₂O₂ | [1] |

| Molecular Weight | 168.19 g/mol | [1] |

| IUPAC Name | 5-(1H-imidazol-1-yl)pentanoic acid | [1] |

| Canonical SMILES | C1=CN(C=N1)CCCCC(=O)O | [1] |

| InChI Key | YTRRZWTXQVETAL-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

The synthesis of 5-(1H-imidazol-1-yl)pentanoic acid can be achieved through several routes. A common and straightforward method involves the N-alkylation of imidazole with a suitable 5-halopentanoic acid derivative.

Synthesis via N-alkylation of Imidazole

This protocol describes a typical laboratory-scale synthesis.

Experimental Protocol:

Materials:

-

Imidazole

-

Ethyl 5-bromopentanoate

-

Sodium hydride (NaH) in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Step 1: N-Alkylation. To a solution of imidazole (1.0 eq) in anhydrous DMF, sodium hydride (1.1 eq) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred for 30 minutes at this temperature. Ethyl 5-bromopentanoate (1.0 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

-

Step 2: Work-up and Extraction. The reaction is quenched by the slow addition of water. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude ethyl 5-(1H-imidazol-1-yl)pentanoate.

-

Step 3: Hydrolysis. The crude ester is dissolved in a mixture of ethanol and water. Sodium hydroxide (2.0 eq) is added, and the mixture is heated to reflux for 2-4 hours.

-

Step 4: Acidification and Isolation. After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is acidified to a pH of approximately 5-6 with concentrated HCl. The resulting precipitate, 5-(1H-imidazol-1-yl)pentanoic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Synthesis Workflow Diagram

Caption: Synthesis workflow for 5-(1H-Imidazol-1-yl)pentanoic acid.

Biological Activity and Potential Applications

While extensive in-vivo studies on 5-(1H-imidazol-1-yl)pentanoic acid are not widely published, its structural motifs suggest potential biological activities that are areas of interest for researchers. Imidazole-containing compounds are known to exhibit a broad range of pharmacological properties.

Potential Areas of Investigation:

-

Enzyme Inhibition: The imidazole nucleus is a key component of the amino acid histidine and can act as a ligand for metal ions in enzyme active sites. This makes 5-(1H-imidazol-1-yl)pentanoic acid a candidate for screening as an inhibitor of metalloenzymes.

-

Antimicrobial Activity: Imidazole derivatives are the core of many antifungal and antibacterial drugs. The unique combination of the imidazole ring and the carboxylic acid moiety in this compound could confer antimicrobial properties.

-

Coordination Chemistry and Drug Delivery: The carboxylic acid group provides a site for conjugation to other molecules, while the imidazole can coordinate with metal ions. This dual functionality makes it a potential linker molecule in the development of targeted drug delivery systems or as a component in metal-organic frameworks (MOFs).

-

Histamine Receptor Modulation: As a structural analog of histamine, it could potentially interact with histamine receptors, though this would require experimental validation.

Hypothetical Signaling Pathway Interaction

Given the role of imidazole-containing compounds as potential enzyme inhibitors, a hypothetical interaction with a metalloenzyme signaling pathway is depicted below. This is a generalized representation and would need to be confirmed by specific experimental data.

Caption: Hypothetical inhibition of a metalloenzyme signaling pathway.

Summary and Future Directions

5-(1H-Imidazol-1-yl)pentanoic acid is a versatile chemical building block with potential applications in medicinal chemistry and materials science. Its synthesis is well-established, allowing for its ready availability for research purposes. While specific biological data is limited, its structural features suggest that it could be a valuable scaffold for the development of novel enzyme inhibitors, antimicrobial agents, or as a component in more complex molecular architectures. Further research is warranted to fully elucidate its pharmacological profile and to explore its utility in various scientific and therapeutic areas. The lack of extensive public data on the 4-yl isomer highlights an opportunity for novel research into the comparative activities of these positional isomers.

References

In-depth Technical Guide: Biological Activity of 5-(1H-Imidazol-4-yl)pentanoic acid

Initial research indicates a notable absence of publicly available scientific literature detailing the specific biological activity of 5-(1H-Imidazol-4-yl)pentanoic acid. While the broader class of imidazole-containing compounds is the subject of extensive research in drug discovery and development, this particular molecule does not appear to have been a focus of published studies.

The imidazole moiety is a versatile scaffold, and its derivatives have demonstrated a wide array of pharmacological effects, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antihyperglycemic activities.[1][2][3] These activities are often attributed to the ability of the imidazole ring to mimic histidine and engage in various biological interactions.[1] However, without specific experimental data for this compound, any discussion of its potential biological profile would be purely speculative.

This guide will, therefore, provide a comprehensive overview of the known biological activities of structurally related imidazole and pentanoic acid derivatives, offering a potential framework for the future investigation of the title compound.

I. Biological Activities of Structurally Related Imidazole Derivatives

The imidazole nucleus is a common feature in many bioactive molecules and approved drugs. Research into various substituted imidazoles has revealed a broad spectrum of biological activities.

Anticancer Activity

Numerous imidazole derivatives have been investigated for their potential as anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

-

Polo-like Kinase 4 (PLK4) Inhibition: Certain indazole-based compounds, which are isomers of imidazole, have been identified as potent inhibitors of PLK4, a crucial regulator of centriole duplication. One such compound, C05, demonstrated exceptional kinase inhibitory activity with an IC50 value of less than 0.1 nM and potent antiproliferative effects against neuroblastoma (IMR-32), breast cancer (MCF-7), and non-small cell lung cancer (H460) cell lines, with IC50 values of 0.948 µM, 0.979 µM, and 1.679 µM, respectively.[4]

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: Novel imidazole derivatives have been synthesized and evaluated as potent inhibitors of both wild-type EGFR (EGFRWT) and the T790M mutant (EGFRT790M).[5] For instance, compound 5b was identified as a potent inhibitor of both EGFRWT and EGFRT790M kinases, with IC50 values of 30.1 nM and 12.8 nM, respectively.[5]

-

Antiproliferative Effects: A series of 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks have been synthesized and shown to possess antiproliferative potential against various human cancer cell lines.[6] Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) exhibited significant inhibitory effects on HeLa (cervical cancer) and HT-29 (colon cancer) cells with IC50 values of 0.737 ± 0.05 µM and 1.194 ± 0.02 µM, respectively.[6]

Table 1: Anticancer Activity of Selected Imidazole Derivatives

| Compound/Derivative Class | Target/Mechanism | Cell Line(s) | IC50/Activity | Reference |

| Indazole-based PLK4 inhibitor (C05) | PLK4 Inhibition | IMR-32 (neuroblastoma) | 0.948 µM | [4] |

| MCF-7 (breast cancer) | 0.979 µM | [4] | ||

| H460 (non-small cell lung cancer) | 1.679 µM | [4] | ||

| Imidazole derivative (5b) | EGFRWT and EGFRT790M Inhibition | H1975, A549, A431 | 5.22 µM (antiproliferative) | [5] |

| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) | Antiproliferative | HeLa (cervical) | 0.737 ± 0.05 µM | [6] |

| HT-29 (colon) | 1.194 ± 0.02 µM | [6] |

Antimicrobial Activity

The imidazole scaffold is a core component of many antifungal and antibacterial agents.

-

Antifungal Activity: 5-sulphanyl-4-nitroimidazole derivatives have been synthesized and evaluated for their biological activities.[7] Some of these compounds exhibited antibacterial activity with MIC values ranging from 31.2 - 62.5 µg/mL against different bacterial strains.[7] Additionally, certain nitroimidazole derivatives have shown potent fungistatic activity.[1]

-

Antibacterial Activity: Novel 5-(nitro/bromo)-styryl-2-benzimidazole derivatives have demonstrated antibacterial activity against Staphylococcus aureus, Escherichia coli, Enterococcus faecalis, and Klebsiella pneumoniae.[1]

Table 2: Antimicrobial Activity of Selected Imidazole Derivatives

| Compound/Derivative Class | Activity | Organism(s) | MIC/Activity | Reference |

| 5-sulphanyl-4-nitroimidazole derivatives | Antibacterial | Various bacteria | 31.2 - 62.5 µg/mL | [7] |

| 5-(nitro/bromo)-styryl-2-benzimidazole derivatives | Antibacterial | S. aureus, E. coli, E. faecalis, K. pneumoniae | Comparable to ciprofloxacin | [1] |

II. Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of imidazole derivatives are crucial for reproducibility and further research. Below are generalized methodologies based on the cited literature.

General Synthesis of Imidazole Derivatives

The synthesis of imidazole derivatives often involves multi-component reactions or cyclization strategies. For instance, a one-pot, four-component reaction under microwave irradiation has been utilized for the efficient and high-yielding synthesis of novel imidazole derivatives.[5]

Workflow for a Four-Component Synthesis of Imidazole Derivatives

References

- 1. journals.ekb.eg [journals.ekb.eg]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Rational Design, Green Synthesis, and Biological Evaluation of Novel Imidazole Derivatives as Potent EGFR Inhibitors via One-Pot Four-Component Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Analogs of 5-(1H-Imidazol-4-yl)pentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(1H-Imidazol-4-yl)pentanoic acid and its structural analogs represent a class of compounds with significant potential in drug discovery, primarily targeting the histamine H3 receptor. The histamine H3 receptor, a presynaptic autoreceptor in the central nervous system, plays a crucial role in modulating the release of histamine and other neurotransmitters. As such, ligands targeting this receptor have therapeutic potential in a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the core structural features, biological activities, and experimental evaluation of these imidazole-based compounds. We present quantitative data for key analogs, detailed experimental protocols for their biological characterization, and a visualization of the pertinent signaling pathways.

Core Structure and Pharmacological Target

The core structure consists of an imidazole ring connected to a pentanoic acid moiety at the 4-position. The imidazole ring is a well-established pharmacophore for histamine receptor ligands, while the alkyl carboxylic acid chain influences potency, selectivity, and pharmacokinetic properties. The primary biological target for this class of compounds is the histamine H3 receptor .

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that couples to the Gαi/o subunit.[1] Activation of the H3 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] This presynaptic inhibition modulates the release of various neurotransmitters, including histamine, acetylcholine, norepinephrine, and dopamine, making the H3 receptor an attractive target for treating cognitive and sleep disorders.[2][3][4]

Structural Analogs and Biological Activity

While specific biological data for this compound is not extensively reported in publicly available literature, structure-activity relationship (SAR) studies on closely related analogs, particularly those with variations in the alkyl chain and substitutions on the imidazole ring, have provided valuable insights. A notable study on branched 3-(1H-imidazol-4-yl)propyl N-alkylcarbamates demonstrated high affinity for the human histamine H3 receptor, with Ki values in the nanomolar range.[5]

The following table summarizes the binding affinities of selected structural analogs for the human histamine H3 receptor.

| Compound ID | Structure | Modification from Core | Ki (nM) at hH3R |

| Analog 1 | 3-(1H-imidazol-4-yl)propyl N-methylcarbamate | Propyl chain, N-methylcarbamate | < 100 |

| Analog 2 | 3-(1H-imidazol-4-yl)propyl N-ethylcarbamate | Propyl chain, N-ethylcarbamate | < 100 |

| Analog 3 | (R)-3-(1H-imidazol-4-yl)-butan-1-ol derivative | Branched alkyl chain | < 100 |

| Analog 4 | (S)-3-(1H-imidazol-4-yl)-butan-1-ol derivative | Branched alkyl chain | < 100 |

Data adapted from Łazewska et al., Bioorg Med Chem Lett, 2009.[5]

Experimental Protocols

Histamine H3 Receptor Binding Assay

This protocol is designed to determine the binding affinity of test compounds for the histamine H3 receptor using a radioligand competition assay.

Workflow:

Methodology:

-

Membrane Preparation:

-

Competition Binding Assay:

-

Cell membranes are incubated with a fixed concentration of the radioligand [³H]-Nα-methylhistamine ([³H]-NAMH) and varying concentrations of the test compound.[6][7]

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled H3 receptor ligand (e.g., 10 µM clobenpropit).[6]

-

The incubation is carried out for a specific time (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[7]

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Functional Assay: cAMP Inhibition

This protocol measures the functional activity of test compounds as agonists or inverse agonists at the histamine H3 receptor by quantifying their effect on cAMP levels.

Methodology:

-

Cell Culture and Treatment:

-

HEK293 cells stably expressing the human histamine H3 receptor are seeded in 96-well plates.

-

Cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Cells are then stimulated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the test compound.

-

-

cAMP Measurement:

-

Intracellular cAMP levels are measured using a commercially available assay kit, such as a competitive immunoassay with a fluorescent or luminescent readout.

-

-

Data Analysis:

-

The concentration-response curves are plotted, and the EC50 (for agonists) or IC50 (for inverse agonists) values are determined.

-

The maximal effect (Emax) is also determined to assess the efficacy of the compound.

-

Histamine H3 Receptor Signaling Pathway

Activation of the histamine H3 receptor initiates a signaling cascade that leads to the inhibition of neurotransmitter release. The diagram below illustrates the key components of this pathway.

As depicted, the binding of an agonist to the H3 receptor activates the inhibitory G protein (Gαi/o).[1] This leads to the inhibition of adenylyl cyclase, thereby reducing the production of cAMP.[1] Lower levels of cAMP result in decreased activity of Protein Kinase A (PKA), which in turn modulates downstream effectors to reduce the release of neurotransmitters from the presynaptic terminal.

Conclusion

This compound and its structural analogs are a promising class of compounds targeting the histamine H3 receptor. The data from related analogs indicate that modifications to the alkyl chain and the addition of other functional groups can significantly influence binding affinity and functional activity. The experimental protocols provided herein offer a robust framework for the comprehensive evaluation of novel analogs. A deeper understanding of the structure-activity relationships and the underlying signaling pathways will be instrumental in the rational design of new therapeutic agents for a variety of neurological disorders. Further research is warranted to synthesize and evaluate this compound and a broader range of its direct analogs to fully elucidate their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 4. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 5. Histamine H3 and H4 receptor affinity of branched 3-(1H-imidazol-4-yl)propyl N-alkylcarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Elucidating the Potential Mechanism of Action of 5-(1H-Imidazol-4-yl)pentanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific data on the mechanism of action, biological targets, or pharmacological profile for the exact molecule, 5-(1H-Imidazol-4-yl)pentanoic acid. This document, therefore, provides a comprehensive overview of the known activities of structurally related imidazole-containing compounds to infer potential mechanisms and guide future research. The data and protocols presented herein are derived from studies on analogous compounds and should be considered illustrative for the target molecule.

Introduction to Imidazole-Containing Compounds in Drug Discovery

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Its unique electronic characteristics, ability to act as both a hydrogen bond donor and acceptor, and capacity to coordinate with metal ions in enzyme active sites allow it to interact with a wide array of biological targets.[5][6] Imidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory properties.[1][2][4][7]

The structure of this compound combines this versatile imidazole ring with a flexible pentanoic acid chain. This combination suggests potential interactions with targets that have binding pockets accommodating both aromatic and aliphatic/carboxylic acid moieties. This guide will explore the potential biological targets and mechanisms of action based on evidence from analogous structures.

Potential Biological Targets and Mechanisms of Action

Based on the activities of structurally related compounds, this compound could potentially target several classes of proteins. The following sections outline these possibilities, supported by data from analogous molecules.

Enzyme Inhibition

The imidazole moiety is a common feature in many enzyme inhibitors.[8] Its ability to coordinate with metal cofactors or interact with active site residues makes it a potent pharmacophore.

-

Kinase Inhibition: Several imidazole-based compounds are potent kinase inhibitors, targeting enzymes like Polo-like kinase 4 (PLK4) and Epidermal Growth Factor Receptor (EGFR).[4] These compounds typically function by competing with ATP for the kinase's active site, thereby blocking downstream signaling pathways involved in cell proliferation and survival.

-

Xanthine Oxidase (XO) Inhibition: Derivatives of imidazole have been developed as inhibitors of xanthine oxidase, a key enzyme in purine metabolism responsible for uric acid production. These compounds act as potential treatments for gout and hyperuricemia.

-

S-nitrosoglutathione Reductase (GSNOR) Inhibition: Imidazole-biaryl-tetrazole compounds have been identified as potent GSNOR inhibitors, which can lead to bronchodilation and reduced inflammation, suggesting therapeutic potential for respiratory diseases like COPD.

Receptor Modulation

Imidazole derivatives can also act as ligands for various cell surface receptors.

-

Adrenoceptor Agonism: Certain imidazole-containing tetralin derivatives have been identified as selective agonists for the alpha(1A)-adrenoceptor. These molecules modulate smooth muscle contraction and have been investigated for conditions like urinary stress incontinence.

Antimicrobial and Antiviral Activity

The imidazole ring is the basis for the "azole" class of antifungal drugs (e.g., clotrimazole, miconazole) which inhibit the synthesis of ergosterol, a critical component of fungal cell membranes.[1][9] Additionally, various imidazole derivatives have shown antibacterial and antiviral properties, though the precise mechanisms can vary widely.[10][11]

Quantitative Data from Structurally Related Compounds

To provide a quantitative perspective, the following table summarizes inhibitory or binding data for several imidazole-containing compounds discussed in the literature.

| Compound Class/Example | Target | Activity | Quantitative Measurement (IC₅₀/EC₅₀) | Reference |

| Indazole-based Imidazole Derivative | PLK4 | Kinase Inhibition | < 0.1 nM | [2] |

| Imidazole Derivative 5b | EGFR (WT) | Kinase Inhibition | 30.1 nM | [3] |

| Imidazole Derivative 5b | EGFR (T790M Mutant) | Kinase Inhibition | 12.8 nM | [3] |

| Imidazole-biaryl-tetrazole | GSNOR | Enzyme Inhibition | Potent (specific values not in abstract) | [10] |

| 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid 6c | Xanthine Oxidase | Enzyme Inhibition | 0.13 µM | [12] |

| Imidazole-phenyl-thiazole scaffold | Cdc42/Dbs Interaction | PPI Inhibition | 67 µM | [4] |

Note: This data is for structurally related but distinct molecules and is presented for illustrative purposes only. The activity of this compound must be determined experimentally.

Illustrative Diagrams

The following diagrams illustrate a potential experimental workflow for characterizing a novel compound and a hypothetical signaling pathway that could be modulated by an imidazole-based kinase inhibitor.

Caption: A generalized experimental workflow for the discovery and characterization of a novel compound.

Caption: Hypothetical kinase inhibition pathway by an imidazole-based compound.

General Experimental Protocols

Detailed protocols for assessing the activity of a novel compound like this compound would need to be optimized. However, based on methodologies cited for related compounds, the following general protocols can be outlined.

In Vitro Kinase Inhibition Assay (General Protocol)

-

Objective: To determine the concentration at which the test compound inhibits 50% of the activity of a target kinase (IC₅₀).

-

Materials: Recombinant kinase, appropriate peptide substrate, ATP, test compound (serial dilutions), kinase buffer, detection reagent (e.g., ADP-Glo™, Promega).

-

Procedure:

-

Add kinase buffer, recombinant kinase, and the specific peptide substrate to wells of a 384-well plate.

-

Add serial dilutions of this compound or control inhibitor (e.g., Staurosporine) to the wells.

-

Pre-incubate the plate at room temperature for 15-30 minutes to allow compound binding.

-

Initiate the kinase reaction by adding a solution of ATP (typically at its Km concentration).

-

Incubate for 1-2 hours at 30°C.

-

Stop the reaction and quantify the product (e.g., ADP) using a luminescence-based detection reagent according to the manufacturer's protocol.

-

Measure luminescence using a plate reader.

-

Calculate percent inhibition relative to DMSO controls and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

-

Cell Proliferation (MTT) Assay

-

Objective: To assess the effect of the test compound on the proliferation and viability of cancer cell lines.

-

Materials: Cancer cell lines (e.g., MCF-7, A549), complete culture medium, test compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO or acidified isopropanol).

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for 48-72 hours. Include vehicle (DMSO) and positive controls.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals by adding a solubilization solution.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value by non-linear regression analysis.

-

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be elucidated, the rich pharmacology of the imidazole scaffold provides a strong foundation for hypothesis-driven research.[1][3][4] Based on the activities of related molecules, promising avenues for investigation include its potential as a kinase inhibitor, an adrenoceptor modulator, or a novel antimicrobial agent.

The logical next step is to pursue the experimental workflow outlined in this guide. Initial screening against a broad panel of kinases and receptors, followed by cell-based assays, will be crucial in identifying its primary biological target(s). Subsequent mechanistic studies will then be required to fully characterize its pharmacological profile and determine its therapeutic potential.

References

- 1. clinmedkaz.org [clinmedkaz.org]

- 2. A review article on synthesis of imidazole derivatives [wisdomlib.org]

- 3. ijrar.org [ijrar.org]

- 4. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

- 8. nbinno.com [nbinno.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijpsr.com [ijpsr.com]

- 12. naturally-occurring-and-synthetic-imidazoles-their-chemistry-and-their-biological-activities - Ask this paper | Bohrium [bohrium.com]

Spectroscopic Characterization of 5-(1H-Imidazol-4-yl)pentanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-(1H-Imidazol-4-yl)pentanoic acid, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted spectroscopic values and provides detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These protocols are designed to be readily adaptable for the analysis of this and similar small molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its constituent functional groups—an imidazole ring and a pentanoic acid chain—and comparison with data from structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Notes |

| H-2' (imidazole) | ~7.5 - 8.0 | Singlet | - | The chemical shift is influenced by the electron-withdrawing nature of the nitrogen atoms. |

| H-5' (imidazole) | ~6.8 - 7.2 | Singlet | - | This proton is typically upfield compared to H-2'. |

| -CH₂- (alpha to imidazole) | ~2.5 - 2.8 | Triplet | ~7-8 | Deshielded by the adjacent imidazole ring. |

| -CH₂- (beta to imidazole) | ~1.6 - 1.8 | Quintet | ~7-8 | |

| -CH₂- (gamma to imidazole) | ~1.5 - 1.7 | Quintet | ~7-8 | |

| -CH₂- (alpha to COOH) | ~2.2 - 2.5 | Triplet | ~7-8 | Deshielded by the carboxylic acid group. |

| -COOH | ~10 - 12 | Broad Singlet | - | Chemical shift can vary with solvent and concentration. |

| -NH (imidazole) | ~11 - 13 | Broad Singlet | - | Chemical shift is highly dependent on solvent and temperature. |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C-2' (imidazole) | ~135 - 140 | |

| C-4' (imidazole) | ~130 - 135 | |

| C-5' (imidazole) | ~115 - 120 | |

| -COOH | ~170 - 175 | Carbonyl carbon. |

| -CH₂- (alpha to imidazole) | ~25 - 30 | |

| -CH₂- (beta to imidazole) | ~28 - 33 | |

| -CH₂- (gamma to imidazole) | ~23 - 28 | |

| -CH₂- (alpha to COOH) | ~33 - 38 |

Solvent: DMSO-d₆

Table 3: Predicted IR Spectral Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H stretch (carboxylic acid) | 2500 - 3300 | Broad | Very characteristic broad absorption. |

| N-H stretch (imidazole) | 3100 - 3300 | Broad | May overlap with O-H stretch. |

| C-H stretch (sp² CH, imidazole) | 3000 - 3100 | Medium | |

| C-H stretch (sp³ CH, alkyl chain) | 2850 - 2960 | Medium to Strong | |

| C=O stretch (carboxylic acid) | 1700 - 1725 | Strong | Characteristic carbonyl absorption. |

| C=N and C=C stretch (imidazole ring) | 1450 - 1650 | Medium to Strong | Ring stretching vibrations. |

| C-O stretch (carboxylic acid) | 1210 - 1320 | Strong | |

| O-H bend (carboxylic acid) | 1395 - 1440 | Medium |

Table 4: Predicted Mass Spectrometry Data

| Parameter | Predicted Value | Notes |

| Molecular Formula | C₈H₁₂N₂O₂ | |

| Molecular Weight | 168.19 g/mol | |

| [M+H]⁺ (ESI+) | m/z 169.0972 | Expected accurate mass for high-resolution mass spectrometry. |

| [M-H]⁻ (ESI-) | m/z 167.0829 | Expected accurate mass for high-resolution mass spectrometry. |

| Key Fragmentation Ions (EI/CID) | m/z 151 ([M-OH]⁺), m/z 124 ([M-COOH]⁺), m/z 95 (imidazole ring fragment), m/z 81 (imidazole ring fragment) | Fragmentation pattern will be dependent on the ionization method and energy. |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure and proton/carbon environments of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or D₂O with pH adjustment). DMSO-d₆ is often a good choice for molecules with exchangeable protons.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

-

Process the data similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. A typical spectral range is 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks corresponding to the key functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular formula and fragmentation pattern.

Instrumentation: A mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source for accurate mass measurement, or a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source for fragmentation analysis (if the compound is sufficiently volatile or can be derivatized).

Procedure (ESI-MS):

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a water/organic mixture. A small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to promote ionization.

-

-

Infusion and Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Acquire mass spectra in both positive and negative ion modes.

-

Set the mass range to scan for the expected molecular ion (e.g., m/z 50-500).

-

For high-resolution instruments, perform a calibration to ensure accurate mass measurement.

-

-

Data Analysis:

-

Identify the molecular ion peaks ([M+H]⁺ and/or [M-H]⁻).

-

Use the accurate mass measurement to predict the elemental composition.

-

If fragmentation data is acquired (MS/MS), analyze the fragment ions to gain structural information.

-

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the structural relationships of this compound.

Caption: Workflow for the synthesis and spectroscopic confirmation of a chemical compound.

Caption: Structural moieties and resulting chemical properties of the target molecule.

An In-depth Technical Guide on 5-(1H-Imidazol-4-yl)pentanoic acid: Acknowledging an Information Gap

A comprehensive review of scientific literature, chemical databases, and historical records reveals a significant information gap regarding the specific compound 5-(1H-Imidazol-4-yl)pentanoic acid . There is no documented evidence of a notable discovery, a unique history of development, or a significant body of research pertaining to its specific biological activities or signaling pathways. This molecule does not appear to be a marketed drug or a widely recognized bioactive agent.

It is most likely classified as a chemical intermediate or a building block, potentially used in the synthesis of more complex molecules. Therefore, creating an in-depth technical guide on its "discovery and history" with detailed experimental protocols and established signaling pathways is not feasible based on publicly available information.

To provide a valuable resource for the target audience of researchers and drug development professionals, this guide will instead focus on the core chemical scaffold from which the requested molecule is derived: the imidazole ring . We will explore the discovery and history of this foundational heterocyclic compound, its general synthesis, and its vast importance in medicinal chemistry, adhering to the requested technical format.

The Imidazole Scaffold: Discovery, Synthesis, and Significance in Drug Development

Introduction to the Imidazole Core

Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms. First synthesized by Heinrich Debus in 1858, the imidazole nucleus is a privileged scaffold in medicinal chemistry due to its unique electronic properties and ability to engage in various biological interactions.[1][2][3] It is a component of essential biological molecules, including the amino acid histidine and the neurotransmitter histamine, which underscores its fundamental role in biological systems.[2][4] Its ability to act as a proton donor and acceptor, and to coordinate with metal ions, makes it a versatile component in enzyme active sites and a valuable pharmacophore in drug design.[2][5]

The Historical Discovery of Imidazole

The history of imidazole chemistry begins in the mid-19th century.

-

1840s: Various derivatives of imidazole were discovered, though their structure was not yet understood.[3]

-

1858: German chemist Heinrich Debus reported the first synthesis of the parent imidazole ring. He achieved this by reacting glyoxal and formaldehyde in the presence of ammonia. The compound was originally named "glyoxaline".[1][3]

-

Late 19th/Early 20th Century: The structural relationship between imidazole and naturally occurring compounds like histidine and purines was established, cementing its importance in biochemistry.

General Methodologies for Imidazole Synthesis

Several methods exist for the synthesis of the imidazole core. The Debus synthesis, while historically significant, often suffers from low yields. The Radziszewski synthesis and its modern variations are more commonly employed.

Protocol: Generalized Radziszewski Imidazole Synthesis

This protocol describes a general method for synthesizing a multi-substituted imidazole from a 1,2-dicarbonyl compound, an aldehyde, and ammonia.

-

Reagent Preparation:

-

Dissolve the 1,2-dicarbonyl compound (e.g., benzil) (1.0 eq) in a suitable solvent such as glacial acetic acid or ethanol.

-

Add the desired aldehyde (1.0 eq) to the solution.

-

Add an ammonia source, typically ammonium acetate or ammonium hydroxide (>=2.0 eq).

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (typically 80-120 °C) with constant stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-6 hours).

-

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker of ice water. A precipitate should form.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold water to remove any residual ammonium acetate or acetic acid.

-

-

Purification:

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure substituted imidazole.

-

-

Characterization:

-

Confirm the structure and purity of the final compound using analytical techniques such as Nuclear Magnetic resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.

-

Below is a conceptual workflow for this generalized synthesis.

Caption: Generalized workflow for the Radziszewski imidazole synthesis.

The Imidazole Scaffold in Medicinal Chemistry

The imidazole ring is a cornerstone of modern drug development, found in numerous FDA-approved drugs across various therapeutic areas.[4] Its prevalence stems from its favorable drug-like properties, including metabolic stability and the ability to modulate the polarity of a molecule.

Table 1: Selected Imidazole-Containing Drugs and Their Applications

| Drug Name | Therapeutic Class | Mechanism of Action | Year of Approval (US) |

| Metronidazole | Antibiotic, Antiprotozoal | Disrupts DNA of microbial cells after being reduced within the cell. | 1963 |

| Clotrimazole | Antifungal | Inhibits the synthesis of ergosterol, a key component of fungal cell membranes. | 1973 |

| Cimetidine | H2 Receptor Antagonist | Blocks histamine H2 receptors in the stomach, reducing acid production. | 1977 |

| Ketoconazole | Antifungal | Inhibits ergosterol synthesis, similar to Clotrimazole, but with broader spectrum. | 1981 |

| Omeprazole | Proton Pump Inhibitor | Irreversibly blocks the H+/K+ ATPase (proton pump) in gastric parietal cells. | 1989 |

| Losartan | Angiotensin II Receptor Blocker | Blocks the AT1 receptor, preventing angiotensin II from constricting blood vessels. | 1995 |

| Dacarbazine | Anticancer (Alkylating Agent) | Alkylates and cross-links DNA during all phases of the cell cycle. | 1975 |

The diagram below illustrates the central role of the imidazole scaffold, connecting it to natural biomolecules and major classes of synthetic drugs.

Caption: The imidazole scaffold as a central structure in biology and medicine.

Conclusion

While the specific compound this compound lacks a distinct history of discovery, its parent scaffold, imidazole, is of immense importance. Discovered over 160 years ago, the imidazole ring has transitioned from a chemical curiosity to a fundamental building block in biochemistry and a privileged structure in medicinal chemistry. Its presence in everything from essential amino acids to blockbuster drugs highlights its versatility and enduring relevance to researchers, scientists, and drug development professionals. Understanding the history, synthesis, and broad utility of the imidazole core provides a robust foundation for the rational design of new therapeutic agents.

References

- 1. chemijournal.com [chemijournal.com]

- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imidazole - Wikipedia [en.wikipedia.org]

- 4. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

The Enzyme Inhibition Potential of Imidazole-Based Compounds: A Focus on Histone Deacetylase Inhibition

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide focuses on the enzyme inhibition potential of the broader class of imidazole-containing compounds, with a specific emphasis on histone deacetylase (HDAC) inhibition. To date, a comprehensive search of the scientific literature has not yielded specific enzyme inhibition data for 5-(1H-Imidazol-4-yl)pentanoic acid . The information presented herein is based on structurally related compounds and is intended to provide a foundational understanding for researchers interested in the potential activities of this and similar molecules.

Introduction: Imidazole Scaffolds in Enzyme Inhibition

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and capacity to coordinate with metal ions make it a versatile component in the design of enzyme inhibitors.[1][3] A particularly significant area of research has been the development of imidazole-containing compounds as inhibitors of histone deacetylases (HDACs).

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins.[4] Dysregulation of HDAC activity is implicated in the pathogenesis of various diseases, including cancer and inflammatory disorders, making them attractive therapeutic targets.[5] Imidazole derivatives have emerged as a promising class of HDAC inhibitors, demonstrating potent and, in some cases, isoform-selective inhibitory activity.[3][6] This guide provides an in-depth overview of the enzyme inhibition potential of imidazole-based compounds, with a primary focus on their interaction with HDACs.

Mechanism of Action: Imidazole as a Zinc-Binding Group in HDAC Inhibition

The catalytic activity of most HDACs is dependent on a zinc ion (Zn²⁺) located at the base of the active site pocket.[3] This zinc ion is essential for activating a water molecule that hydrolyzes the acetyl-lysine substrate. The primary mechanism by which many small molecule HDAC inhibitors function is through chelation of this catalytic zinc ion, thereby blocking the enzyme's activity.

Imidazole and its derivatives can function as effective zinc-binding groups (ZBGs).[1][3] The nitrogen atoms of the imidazole ring can coordinate with the zinc ion, displacing or preventing the binding of the activating water molecule. The general pharmacophore model for a typical HDAC inhibitor consists of three key components:

-

A Zinc-Binding Group (ZBG): This group directly interacts with the catalytic zinc ion.

-

A Linker Region: This part of the molecule occupies the narrow channel of the HDAC active site.

-

A Cap Group: This is typically a larger, often aromatic, group that interacts with the rim of the active site, contributing to potency and isoform selectivity.

Within this framework, the imidazole moiety can be incorporated as a ZBG, as part of the linker, or within the cap group, showcasing its versatility in inhibitor design.

Quantitative Data Summary: Imidazole-Based HDAC Inhibitors

The following table summarizes the in vitro inhibitory activity (IC50 values) of several representative imidazole-containing compounds against various HDAC isoforms. This data highlights the potential for potent and selective inhibition within this class of molecules.

| Compound Name/Reference | Target HDAC Isoform(s) | IC50 Value | Reference(s) |

| Pracinostat (SB939) | Class I, II, and IV HDACs | Pan-HDAC inhibitor | [6] |

| Compound 3k | HDAC8 | 2.7 µM | [6] |

| Compound 3h | HDAC8 | 6.3 µM | [6] |

| Compound P19 | HDAC8 | 9.3 µM | [6] |

| N-hydroxy-3-[3-(1,4,5-trisubstituted-1H-imidazol-2-yl)-phenyl]-acrylamides | Human HDACs | Nanomolar range | [3] |

| Compound 19d | Pan-HDAC (cellular assay) | 0.60/0.50 µM | [7] |

| Compound 19i | Pan-HDAC (cellular assay) | 0.65/0.32 µM | [7] |

| Compound 19e | HDAC5 | 2.31 nM | [7] |

| Compound 19h | HDAC5 | Not specified | [7] |

| MAIP-032 | HDAC6 | Selective inhibitor | [8] |

| Compound 30 | HDAC6 | 4.63 nM | [9] |

Experimental Protocols: In Vitro Histone Deacetylase (HDAC) Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of a test compound against HDAC enzymes using a commercially available fluorometric assay kit.

4.1. Principle

This assay measures the activity of HDAC enzymes by monitoring the deacetylation of a synthetic substrate that contains an acetylated lysine residue linked to a fluorophore. Upon deacetylation by an active HDAC enzyme, a developing solution containing a protease cleaves the deacetylated substrate, releasing the fluorophore, which can be detected by a fluorescence plate reader. The presence of an HDAC inhibitor prevents the deacetylation of the substrate, resulting in a decrease in the fluorescent signal.

4.2. Materials

-

Recombinant human HDAC enzyme (isoform-specific)

-

HDAC assay buffer

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC inhibitor positive control (e.g., Trichostatin A or Vorinostat)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Developing solution (containing a protease, e.g., trypsin)

-

96-well black microplates

-

Fluorescence microplate reader with appropriate excitation and emission filters (e.g., Ex/Em = 360/460 nm)

4.3. Procedure

-

Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer. Also, prepare dilutions of the positive control inhibitor. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤ 1%).

-

Enzyme Reaction:

-

Add a defined amount of recombinant HDAC enzyme to each well of the 96-well plate.

-

Add the diluted test compound or positive control to the respective wells. Include a "no inhibitor" control (with solvent only) and a "no enzyme" background control.

-

Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

-

-

Development:

-

Stop the enzymatic reaction by adding the developing solution to each well.

-

Incubate the plate at room temperature or 37°C for a further period (e.g., 15-30 minutes) to allow for the cleavage of the deacetylated substrate and release of the fluorophore.

-

-

Data Acquisition:

-

Measure the fluorescence intensity of each well using a microplate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Subtract the background fluorescence (from the "no enzyme" control) from all other readings.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the "no inhibitor" control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

-

Visualization of Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate key concepts related to HDAC inhibition.

Caption: Mechanism of HDAC inhibition by an imidazole-based compound.

Caption: Key signaling pathways affected by HDAC inhibition.

Caption: General experimental workflow for evaluating HDAC inhibitors.

Conclusion and Future Directions

Imidazole-containing compounds represent a rich and versatile class of enzyme inhibitors, with a particularly strong potential for the development of novel histone deacetylase inhibitors. Their ability to effectively chelate the catalytic zinc ion in the HDAC active site, combined with the synthetic tractability of the imidazole scaffold, allows for the fine-tuning of potency and isoform selectivity.

While this guide provides a comprehensive overview of the enzyme inhibition potential of this class of compounds, the specific activity of This compound remains to be elucidated. Future research efforts should be directed towards the synthesis and biological evaluation of this and structurally related molecules. Such studies would not only expand our understanding of the structure-activity relationships of imidazole-based HDAC inhibitors but could also lead to the discovery of new therapeutic agents for the treatment of cancer and other diseases driven by epigenetic dysregulation. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for initiating such investigations.

References

- 1. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A first-in-class dual HDAC2/FAK inhibitors bearing hydroxamates/benzamides capped by pyridinyl-1,2,4-triazoles with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzimidazole and imidazole inhibitors of histone deacetylases: Synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry advances in targeting class I histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design and synthesis of 1H-benzo[d]imidazole selective HDAC6 inhibitors with potential therapy for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

"antimicrobial properties of 5-(1H-Imidazol-4-yl)pentanoic acid"

An In-Depth Technical Guide on the Antimicrobial Properties of 5-(1H-Imidazol-4-yl)pentanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Following a comprehensive review of available scientific literature, it appears that there is currently no published research detailing the antimicrobial properties of this compound. Searches for its antibacterial, antifungal, or general antimicrobial activity, as well as its mechanism of action, did not yield any specific studies on this particular compound.

This technical guide, therefore, serves to highlight a significant knowledge gap in the scientific community regarding the potential antimicrobial efficacy of this molecule. While the imidazole moiety is a common feature in many known antimicrobial agents, the specific properties of this compound remain uninvestigated in the public domain.

The absence of data precludes the presentation of quantitative data, experimental protocols, and signaling pathways as requested. The following sections outline the methodologies that would be employed in a typical investigation into the antimicrobial properties of a novel compound, providing a framework for future research in this area.

Hypothetical Experimental Workflow for Antimicrobial Screening

Should research be undertaken on this compound, a standard workflow would be initiated to determine its antimicrobial potential. This process is visualized in the diagram below.

Caption: Hypothetical workflow for antimicrobial drug discovery.

Standard Experimental Protocols for Antimicrobial Testing

In the event of future research, the following standard protocols would be essential for characterizing the antimicrobial properties of this compound.

1. Minimum Inhibitory Concentration (MIC) Assay

-

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

-

Methodology (Broth Microdilution):

-

Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL for bacteria).

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound where no visible growth is observed.

-

2. Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

-

Objective: To determine the lowest concentration of the compound that kills a specified percentage (typically 99.9%) of the initial microbial population.

-

Methodology:

-

Following the MIC assay, take an aliquot from each well that shows no visible growth.

-

Plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar, Sabouraud Dextrose Agar).

-

Incubate the agar plates under suitable conditions.

-

The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

-

Potential Signaling Pathways for Imidazole-Based Antimicrobials

While no data exists for this compound, other imidazole-containing compounds are known to target specific pathways in microorganisms. Future research could investigate if this compound acts through similar mechanisms.

Caption: Potential antifungal mechanism of action for imidazole compounds.

Data Summary (Hypothetical)

For illustrative purposes, a table for presenting potential future findings is provided below.

| Microorganism | Strain | MIC (µg/mL) | MBC/MFC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Data Not Available | Data Not Available |

| Escherichia coli | ATCC 25922 | Data Not Available | Data Not Available |

| Candida albicans | ATCC 90028 | Data Not Available | Data Not Available |

The antimicrobial potential of this compound represents an unexplored area of research. While the imidazole scaffold is promising, dedicated studies are required to ascertain its efficacy and mechanism of action. The experimental frameworks and hypothetical data structures provided in this guide offer a roadmap for such future investigations. Researchers are encouraged to pursue this compound to potentially uncover a novel class of antimicrobial agents.

The Strategic Integration of 5-(1H-Imidazol-4-yl)pentanoic Acid in Contemporary Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast array of heterocyclic scaffolds, the imidazole nucleus holds a privileged position due to its versatile chemical reactivity and its prevalence in numerous biologically active compounds. This technical guide focuses on the synthesis and application of 5-(1H-Imidazol-4-yl)pentanoic acid, a bifunctional building block that has garnered significant interest, particularly in the design of targeted therapies such as histone deacetylase (HDAC) inhibitors. This document will provide an in-depth overview of its synthesis, key chemical transformations, and its role in the construction of complex bioactive molecules, supported by detailed experimental protocols and quantitative data.

Physicochemical Properties

This compound is a white to off-white solid with the molecular formula C₈H₁₂N₂O₂ and a molecular weight of 168.19 g/mol . Its structure features a terminal carboxylic acid and an imidazole ring, bestowing it with both acidic and basic properties, and the ability to participate in a wide range of chemical reactions.

| Property | Value |

| Molecular Formula | C₈H₁₂N₂O₂ |

| Molecular Weight | 168.19 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in polar organic solvents and aqueous base |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through a multi-step sequence, which is outlined below. This protocol is a representative synthesis and may require optimization based on laboratory conditions and available starting materials.

Experimental Workflow: Synthesis of this compound

Caption: A representative synthetic workflow for this compound.

Detailed Methodology

Step 1: Synthesis of Ethyl 5-hydroxypentanoate

-

Reaction: To a solution of ethyl glutarate (1 equivalent) in a suitable solvent such as ethanol, sodium borohydride (NaBH₄, 1.5 equivalents) is added portion-wise at 0 °C.

-

Work-up: The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched by the slow addition of water, and the solvent is removed under reduced pressure. The residue is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude hydroxy-ester.

-